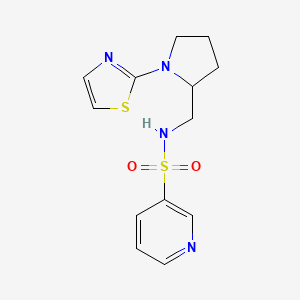

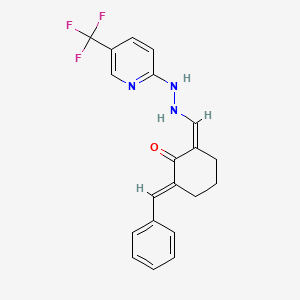

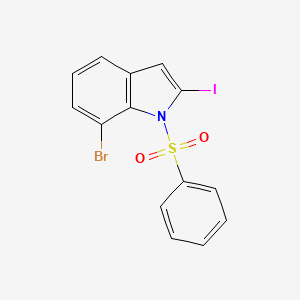

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another important heterocyclic compound that exhibits a wide range of biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The thiazole ring can be synthesized through various synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, contains sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and thiazole rings . These rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The pyrrolidine ring is a five-membered nitrogen heterocycle, and the thiazole ring contains sulfur and nitrogen . These structures contribute to the compound’s physicochemical properties .Wissenschaftliche Forschungsanwendungen

Infrared Spectral Analysis and Molecular Structure

Infrared spectral studies provide insights into the structural aspects of sulfonamide derivatives, including pyridine and thiazole derivatives. These studies help in understanding the bonding and structural configurations, which are critical for designing compounds with desired properties. For instance, Uno et al. (1963) explored the infrared spectra of N-(2-pyridyl)-, N-(2-thiazolyl)-, and other sulfonamide derivatives, revealing differences in their amido and imido forms based on spectral changes upon N-deuteration (Uno et al., 1963).

Antimicrobial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing new antibacterial agents. Azab et al. (2013) synthesized various heterocyclic compounds incorporating the sulfonamido group, demonstrating significant antibacterial activities, highlighting the potential of such compounds in antimicrobial applications (Azab et al., 2013).

Synthesis of Hybrid Compounds for Pharmacological Applications

Sulfonamides are integral to pharmacological research due to their wide range of biological activities. Ghomashi et al. (2022) reviewed recent advances in designing sulfonamide hybrids, showcasing their antibacterial, antitumor, and other pharmacological activities. This underscores the versatility of sulfonamide-based compounds in drug development (Ghomashi et al., 2022).

Antiproliferative Potential Against Cancer Cells

The design and synthesis of compounds featuring a sulfonamide moiety, such as N,N-dimethylbenzenesulfonamide derivatives, have shown promising antiproliferative activities against cancer cell lines. Bashandy et al. (2014) highlighted compounds with significant activity against the MCF-7 breast cancer cell line, indicating the potential for developing effective anticancer therapies (Bashandy et al., 2014).

Heterocyclic Synthesis and Reactivity

The reactivity and synthesis of heterocyclic sulfonamides play a crucial role in creating bioactive molecules. For example, the efficient synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides showcases the adaptability of sulfonamide compounds in medicinal chemistry, enabling the rapid development of pharmacologically active heterocyclic compounds (Tucker et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Thiazoles and pyrrolidines are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets can vary widely depending on the exact structure and functional groups of the compound.

Mode of action

The mode of action of thiazole and pyrrolidine derivatives can also vary greatly. Some may inhibit specific enzymes, others may interact with cell receptors, and still others may interfere with cell wall synthesis . The exact mode of action would depend on the specific targets of the compound.

Biochemical pathways

Thiazole and pyrrolidine derivatives can affect a wide range of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, others may disrupt cell signaling pathways, and still others may interfere with DNA replication . The specific pathways affected would depend on the compound’s targets and mode of action.

Pharmacokinetics

The pharmacokinetic properties of thiazole and pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups . These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of action

The molecular and cellular effects of thiazole and pyrrolidine derivatives can include changes in cell growth, cell death, cell signaling, and gene expression . The specific effects would depend on the compound’s targets, mode of action, and the type of cells or organisms it interacts with.

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of thiazole and pyrrolidine derivatives . For example, certain conditions may enhance or inhibit the compound’s interaction with its targets, or may affect its stability or rate of degradation.

Eigenschaften

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c18-21(19,12-4-1-5-14-10-12)16-9-11-3-2-7-17(11)13-15-6-8-20-13/h1,4-6,8,10-11,16H,2-3,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLDUMLCLZDBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

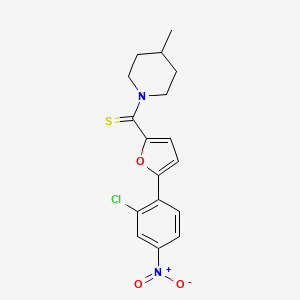

![3-[[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2957531.png)

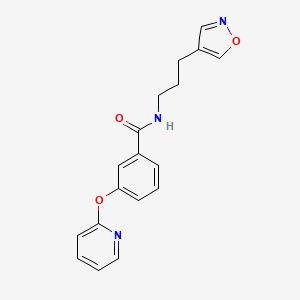

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)

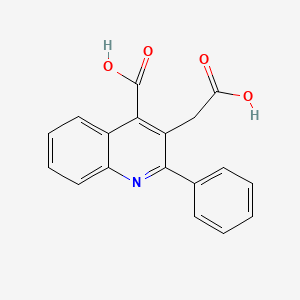

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)